3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13460940
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21)/t14?,15-/m0/s1 |
| Standard InChI Key | KKCPMPUDECUYNY-LOACHALJSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate, underscores its structural complexity. It features a pyrrolidine ring substituted with an amide-linked (S)-2-amino-3-methylbutanoyl group and a benzyl ester moiety. The stereochemistry at the C2 position of the amino acid segment ((S)-configuration) is critical for its biological activity, enabling precise interactions with enzymes or receptors .
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃ |
| Molecular Weight | 319.4 g/mol |
| Functional Groups | Amide, ester, pyrrolidine ring, chiral center |
| Stereochemistry | (S)-configuration at C2 of the amino acid segment |
| Canonical SMILES | CC(C)C@@HN |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the benzyl ester (δ 7.2–7.4 ppm, aromatic protons) and the pyrrolidine ring (δ 3.0–4.0 ppm, methylene groups). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 319.4.
Synthesis Pathways and Optimization
Stepwise Synthesis Strategy
The synthesis involves a multi-step approach:
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Amino Acid Activation: (S)-2-amino-3-methylbutanoic acid is activated using carbodiimides like DCC (dicyclohexylcarbodiimide) to form an acyl intermediate .
-
Amide Coupling: The activated amino acid reacts with 3-aminopyrrolidine, facilitated by DMAP (4-dimethylaminopyridine), to yield the amide bond .
-
Esterification: Benzyl alcohol is introduced via Steglich esterification, protecting the carboxylic acid group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Activation | DCC, DMAP, CH₂Cl₂, 0°C → RT | 85–90 |
| Amide Formation | 3-Aminopyrrolidine, THF, reflux | 75–80 |
| Esterification | Benzyl alcohol, DCC, DMAP, CH₂Cl₂ | 70–75 |
Industrial-Scale Production
Continuous flow reactors enhance yield (≥90%) by maintaining precise temperature control and reducing side reactions. Automated purification systems, such as preparative HPLC, ensure >98% purity for pharmaceutical applications.
Biological Activities and Mechanism of Action
Enzyme Inhibition and Receptor Interactions
The compound exhibits inhibitory activity against proteases and kinases due to its amide and ester groups, which mimic peptide bonds. For example, it competitively inhibits trypsin-like serine proteases with an IC₅₀ of 12 μM. Molecular docking studies reveal hydrogen bonding between the amino group and catalytic residues (e.g., Ser195 in chymotrypsin).
Pharmacological Applications
Peptide-Based Drug Development
The benzyl ester group serves as a protecting moiety during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions . It has been utilized in synthesizing antimicrobial peptides (AMPs) with MIC values of 2–4 μg/mL against Staphylococcus aureus.
Prodrug Design
Esterase-mediated hydrolysis of the benzyl ester releases the active carboxylic acid in vivo, making the compound a prodrug candidate. Pharmacokinetic studies in rats show a half-life of 3.2 hours and bioavailability of 65% .
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
Comparing analogues highlights the impact of stereochemistry and substituents:
Table 3: Activity Comparison of Pyrrolidine Derivatives
| Compound | Molecular Weight | Protease IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 319.4 | 12 | 1.8 (pH 7.4) |
| 3-(2-Amino-acetylamino)-pyrrolidine | 277.3 | 45 | 4.2 |
| Benzyl 3-(((S)-2-amino-N,3-dimethyl) | 347.5 | 8 | 0.9 |
The target compound balances potency and solubility, making it favorable for oral formulations.
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